2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
Overview
Description
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is an organic compound known for its unique structure and properties It is a derivative of phenol, featuring two tert-butyl groups at the 2 and 4 positions, and a nitrophenylazo group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol typically involves the following steps:
Azo Coupling: The formation of the azo bond between the nitrophenyl group and the phenol ring.
The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and azo coupling reactions, followed by purification processes such as recrystallization or chromatography to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrophenol derivatives, while reduction can produce aminophenol derivatives.
Scientific Research Applications
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The nitrophenylazo group can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Similar structure but lacks the nitrophenylazo group.
2,4-Di-tert-butyl-6-nitrophenol: Similar but without the azo linkage.
2,4-Di-tert-butyl-6-aminophenol: Similar but with an amino group instead of a nitro group.
Uniqueness
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is unique due to the presence of both tert-butyl groups and the nitrophenylazo group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4-ditert-butyl-6-[(2-nitrophenyl)diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUYLEHVHUQHME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894817 | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52184-14-2 | |
Record name | 2,4-Bis(1,1-dimethylethyl)-6-[2-(2-nitrophenyl)diazenyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52184-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(tert-butyl)-6-((2-nitrophenyl)azo)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052184142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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